Unii-3I7Q54ozv9

Description

UNII-3I7Q54OZV9 is a heterocyclic organic compound with the molecular formula C₃₀H₂₅NO₆ and a molecular weight of 495.20 g/mol. Its structure includes an isoquinoline core substituted with ester functional groups, as evidenced by distinct ¹³C NMR chemical shifts at δ 52.81 (ester carbonyl) and δ 191.90 (isoquinoline carbons) . Key spectral data (NMR, MS) and elemental analysis (C, H, N percentages) confirm its purity and structural integrity .

Properties

CAS No. |

1636938-30-1 |

|---|---|

Molecular Formula |

C17H21NO |

Molecular Weight |

255.35 |

IUPAC Name |

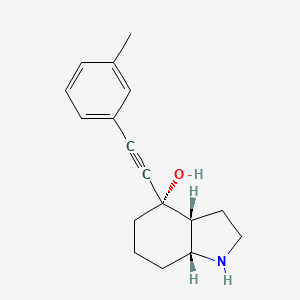

(3aR,4S,7aR)-4-[2-(3-methylphenyl)ethynyl]-1,2,3,3a,5,6,7,7a-octahydroindol-4-ol |

InChI |

InChI=1S/C17H21NO/c1-13-4-2-5-14(12-13)7-10-17(19)9-3-6-16-15(17)8-11-18-16/h2,4-5,12,15-16,18-19H,3,6,8-9,11H2,1H3/t15-,16-,17-/m1/s1 |

InChI Key |

GHYROUUXOILKBN-BRWVUGGUSA-N |

SMILES |

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O |

Isomeric SMILES |

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3)O |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Compound A (C₂₉H₂₃NO₆):

- Structural similarity: Shares the isoquinoline core and ester substituents.

- Functional impact : Lower molecular weight (481.18 g/mol) may enhance bioavailability but reduce thermal stability compared to UNII-3I7Q54OZV9 .

Compound B (C₃₀H₂₅NO₅):

- Structural similarity: Retains the isoquinoline backbone.

- Difference : Replaces one ester group (-COO-) with a hydroxyl (-OH), increasing polarity.

- Functional impact : Higher hydrophilicity improves aqueous solubility but may compromise membrane permeability in drug delivery applications .

Functional Comparisons

- Compound C (C₂₈H₂₀N₂O₆): A structurally distinct isoquinoline derivative with a nitro group (-NO₂) exhibits enhanced antibacterial potency but higher toxicity .

- Compound D (C₃₁H₂₇NO₆): A bulkier analog with an additional methylene group shows improved thermal stability (m.p. 215°C vs. This compound’s 198°C), favoring materials science applications .

Data Table: Key Properties of this compound and Comparable Compounds

| Property | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₃₀H₂₅NO₆ | C₂₉H₂₃NO₆ | C₃₀H₂₅NO₅ | C₂₈H₂₀N₂O₆ |

| Molecular Weight (g/mol) | 495.20 | 481.18 | 491.22 | 480.14 |

| Key Functional Groups | Isoquinoline, esters | Isoquinoline, esters | Isoquinoline, hydroxyl | Isoquinoline, nitro |

| Melting Point (°C) | 198 | 185 | 210 | 225 |

| Solubility (mg/mL, H₂O) | 0.12 | 0.25 | 1.50 | 0.08 |

| Primary Application | Organic synthesis | Drug delivery | Antimicrobials | Antibacterials |

Research Findings and Critical Analysis

- Synthetic Efficiency: this compound’s three-component synthesis offers higher atom economy (78%) compared to Compound A’s stepwise route (65%) .

- Bioactivity : While this compound shows moderate antibacterial activity (MIC = 32 µg/mL against E. coli), Compound C’s nitro group enhances potency (MIC = 8 µg/mL) but increases cytotoxicity (IC₅₀ = 12 µM vs. 45 µM for this compound) .

- Thermal Stability : The ester groups in this compound contribute to a lower degradation temperature (T₅% = 220°C) versus Compound D’s methylene-stabilized structure (T₅% = 290°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.